Benzyl-carbamic acid prop-2-ynyl ester Benzyl-carbamic acid prop-2-ynyl ester
Brand Name: Vulcanchem
CAS No.: 119258-49-0
VCID: VC20885537
InChI: InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
SMILES: C#CCOC(=O)NCC1=CC=CC=C1
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Benzyl-carbamic acid prop-2-ynyl ester

CAS No.: 119258-49-0

Cat. No.: VC20885537

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-carbamic acid prop-2-ynyl ester - 119258-49-0

Specification

CAS No. 119258-49-0
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name prop-2-ynyl N-benzylcarbamate
Standard InChI InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
Standard InChI Key FKQNWYVNHGZBSL-UHFFFAOYSA-N
SMILES C#CCOC(=O)NCC1=CC=CC=C1
Canonical SMILES C#CCOC(=O)NCC1=CC=CC=C1

Introduction

Chemical Structure and Identification

Benzyl-carbamic acid prop-2-ynyl ester, also known by its IUPAC name prop-2-ynyl N-benzylcarbamate, belongs to the chemical class of carbamate esters. It features a distinctive molecular structure that includes both an amide bond and an alkyne group, which significantly contribute to its chemical reactivity and behavior. The compound's structural features enable it to participate in various chemical reactions, making it particularly valuable in synthetic chemistry.

Identification Parameters

The compound is uniquely identified through various chemical identifiers as outlined in the table below:

ParameterValue
CAS Number119258-49-0
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
IUPAC Nameprop-2-ynyl N-benzylcarbamate
InChIInChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
InChIKeyFKQNWYVNHGZBSL-UHFFFAOYSA-N
SMILESC#CCOC(=O)NCC1=CC=CC=C1

Physicochemical Properties

Understanding the physicochemical properties of Benzyl-carbamic acid prop-2-ynyl ester is crucial for predicting its behavior in various chemical environments and applications. These properties determine its solubility, reactivity, and stability under different conditions.

Physical Properties

The physical properties of the compound provide insights into its behavior and handling requirements:

PropertyValue
Physical StateNot specified in available data
Density1.127 g/cm³
Boiling Point324.2°C at 760 mmHg
Flash Point149.9°C
Vapor Pressure0.000249 mmHg at 25°C
Index of Refraction1.542

These physical parameters indicate that the compound has a relatively high boiling point and low vapor pressure, suggesting stability under normal laboratory conditions .

Chemical Properties and Reactivity

The chemical properties of Benzyl-carbamic acid prop-2-ynyl ester are largely determined by its functional groups:

PropertyValueNotes
XLogP3-AA1.6Indicates moderate lipophilicity
Hydrogen Bond Donor Count1From the N-H group in the carbamate
Hydrogen Bond Acceptor Count2From the C=O and O groups
Rotatable Bond Count4Contributing to conformational flexibility
Polar Surface Area (PSA)41.82Moderately polar
LogP1.75040Partition coefficient

The presence of an alkyne group makes this compound particularly reactive in click chemistry applications, while the carbamate functionality provides opportunities for various transformations. The compound's nucleophilic properties, primarily due to the propargyl group, make it valuable in synthetic pathways targeting specific biological activities .

Synthesis Methods

The synthesis of Benzyl-carbamic acid prop-2-ynyl ester involves specific chemical reactions that yield the desired product with high purity.

Standard Synthetic Route

The primary method for synthesizing Benzyl-carbamic acid prop-2-ynyl ester involves the reaction between benzyl chloroformate and propargyl amine under basic conditions. In this reaction mechanism:

  • Propargyl amine serves as a nucleophile

  • It attacks the carbonyl carbon of benzyl chloroformate

  • The reaction proceeds with the elimination of HCl

  • The resulting product is the desired ester compound

This synthetic route is well-documented in the literature and is recognized for its efficiency in producing high-purity Benzyl-carbamic acid prop-2-ynyl ester.

Literature-Documented Syntheses

Several scientific publications have reported the synthesis or utilization of Benzyl-carbamic acid prop-2-ynyl ester, including:

  • Ramesh et al. (2005) in the Journal of Organic Chemistry, which details specific reaction conditions and yields

  • Martinez, Ramon, and Yus (2008) in Advanced Synthesis and Catalysis, which presents alternative approaches

  • Liu, Wang, and Hu (2012) in the European Journal of Organic Chemistry, which explores applications in organic synthesis

These publications provide valuable insights into the versatility of this compound in organic synthesis and its role in developing new synthetic methodologies.

Applications and Research Findings

Benzyl-carbamic acid prop-2-ynyl ester has demonstrated significant utility across various scientific and industrial domains, owing to its unique structural features and reactivity profile.

Research Applications

The compound has been employed in numerous research contexts:

  • As a building block in organic synthesis, particularly in the development of complex molecular architectures

  • In click chemistry applications, utilizing the terminal alkyne functionality

  • As a protected form of propargyl amine in multi-step syntheses

  • In the exploration of carbamate chemistry and its applications

Pharmaceutical Relevance

In pharmaceutical research, Benzyl-carbamic acid prop-2-ynyl ester has shown potential in:

  • Drug design and development, particularly in targeting specific biological pathways

  • The synthesis of bioactive molecules containing carbamate functionalities

  • The development of enzyme inhibitors, leveraging the compound's structural features

  • Prodrug design, utilizing the carbamate linkage as a cleavable group in vivo

The compound's ability to act as a nucleophile due to the propargyl group makes it particularly valuable in these applications, allowing for selective functionalization in complex synthetic routes.

Comparative Analysis with Related Compounds

To better understand the distinctive properties and applications of Benzyl-carbamic acid prop-2-ynyl ester, it is instructive to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with Benzyl-carbamic acid prop-2-ynyl ester:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Di-prop-2-ynyl-carbamic acid benzyl esterC₁₄H₁₃NO₂227.26 g/molContains two propargyl groups instead of one benzyl and one propargyl
(1-Methyl-prop-2-ynyl)-carbamic acid benzyl esterC₁₂H₁₃NO₂203.24 g/molContains a methyl group on the propargyl carbon
(R)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl esterC₁₂H₁₃NO₂203.24 g/molThe R-enantiomer of the above compound

These structural analogs demonstrate how subtle modifications to the basic structure can yield compounds with potentially different chemical and biological properties .

Functional Relationship to Carbamate Esters

Benzyl-carbamic acid prop-2-ynyl ester belongs to the broader class of carbamate esters, which are characterized by the presence of a carbamate functional group. As a member of this class, the compound shares certain properties with other carbamates:

  • Stability under basic conditions

  • Susceptibility to hydrolysis under acidic conditions

  • Utility as protecting groups in organic synthesis

  • Potential biological activity, as many carbamates exhibit pesticidal, fungicidal, or pharmaceutical properties

This functional relationship to the carbamate class provides a framework for understanding the compound's behavior and potential applications.

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